molecular formula C15H19NO3S B11835219 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-50-6

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B11835219
CAS-Nummer: 62159-50-6
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: UADDQSGYLDKLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenoxy group and a thia-azaspiro ring system adds to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenoxy-substituted thiol with an azaspiro compound under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-Phenoxy-1-thia-4-azaspiro[4

Wirkmechanismus

The mechanism by which 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and thia-azaspiro moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of a phenoxy group and a thia-azaspiro ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

62159-50-6

Molekularformel

C15H19NO3S

Molekulargewicht

293.4 g/mol

IUPAC-Name

6-phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H19NO3S/c17-14(18)12-10-20-15(16-12)9-5-4-8-13(15)19-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,17,18)

InChI-Schlüssel

UADDQSGYLDKLAX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)OC3=CC=CC=C3)NC(CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.